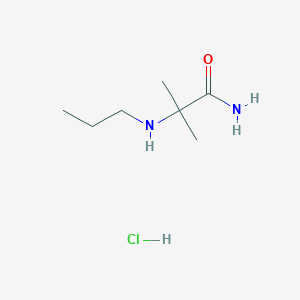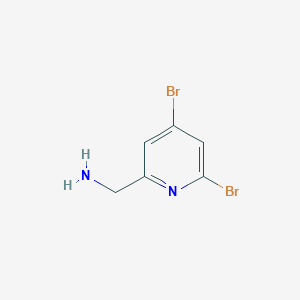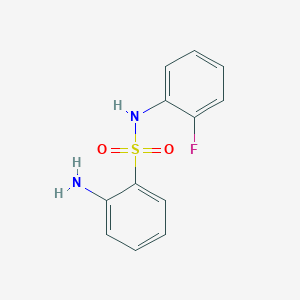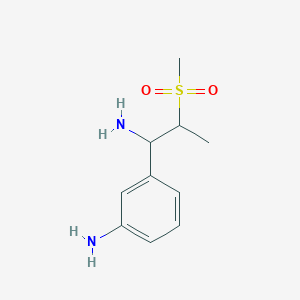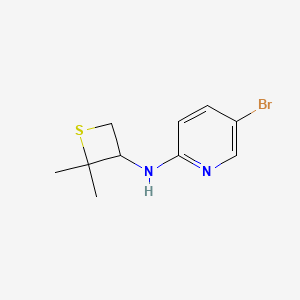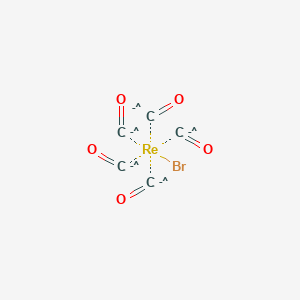![molecular formula C13H23FN2O2 B13003967 tert-Butyl 10-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13003967.png)
tert-Butyl 10-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 10-fluoro-2,6-diazaspiro[45]decane-2-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of tert-Butyl 10-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the spirocyclic core, followed by the introduction of the fluorine atom and the tert-butyl ester group. Reaction conditions may vary, but common methods include the use of strong bases, such as sodium hydride, and fluorinating agents like diethylaminosulfur trifluoride (DAST). Industrial production methods may involve optimization of these steps to improve yield and scalability .
Chemical Reactions Analysis
tert-Butyl 10-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium azide or potassium cyanide. .
Scientific Research Applications
tert-Butyl 10-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Material Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a biochemical probe
Mechanism of Action
The mechanism of action of tert-Butyl 10-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The spirocyclic structure may also contribute to its unique binding properties, affecting various biochemical pathways .
Comparison with Similar Compounds
tert-Butyl 10-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate can be compared with similar compounds such as:
tert-Butyl 2,6-diazaspiro[4.5]decane-2-carboxylate: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate: Contains two fluorine atoms, potentially leading to enhanced binding properties and different pharmacological profiles
These comparisons highlight the uniqueness of tert-Butyl 10-fluoro-2,6-diazaspiro[4
Properties
Molecular Formula |
C13H23FN2O2 |
|---|---|
Molecular Weight |
258.33 g/mol |
IUPAC Name |
tert-butyl 10-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-8-6-13(9-16)10(14)5-4-7-15-13/h10,15H,4-9H2,1-3H3 |
InChI Key |
CDDKGGGLWQEWKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(CCCN2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4,5-dihydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13003892.png)

![(2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)methanamine](/img/structure/B13003920.png)
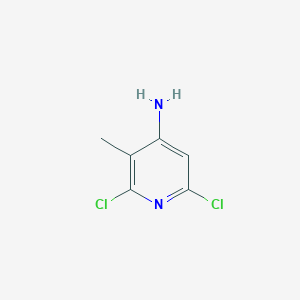
![[2-(Azetidin-3-yloxy)ethyl]diethylamine](/img/structure/B13003929.png)
